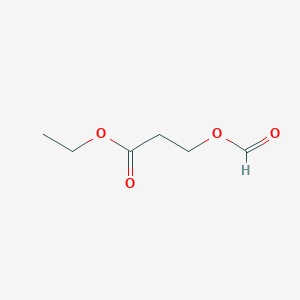
Ethyl 3-(formyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(formyloxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fragrances and flavoring agents. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(formyloxy)propanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with formic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the formation of the ester and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of strong acid catalysts, such as sulfuric acid, is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(formyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 3-hydroxypropanoic acid and formic acid.
Reduction: The ester can be reduced to form the corresponding alcohol, ethyl 3-hydroxypropanoate, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 3-hydroxypropanoic acid and formic acid.
Reduction: Ethyl 3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(formyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(formyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include enzymatic hydrolysis by esterases, leading to the formation of active metabolites that interact with cellular targets.
Comparison with Similar Compounds
Ethyl 3-(formyloxy)propanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the formyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.
List of Similar Compounds
- Ethyl acetate
- Ethyl propanoate
- Methyl butyrate
- Isopropyl butyrate
Properties
CAS No. |
194147-37-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 3-formyloxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(8)3-4-9-5-7/h5H,2-4H2,1H3 |
InChI Key |
UWHLNVBXQXPBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
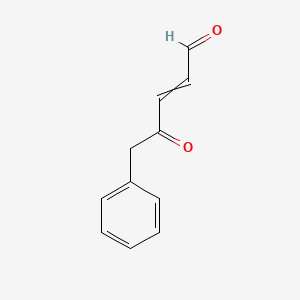
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
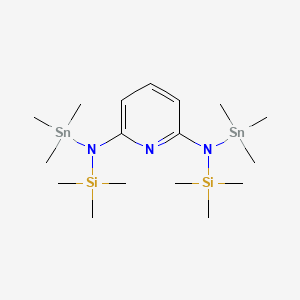
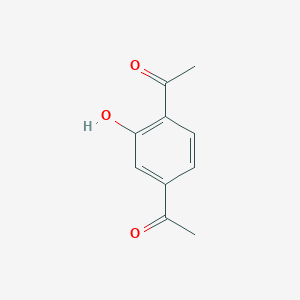
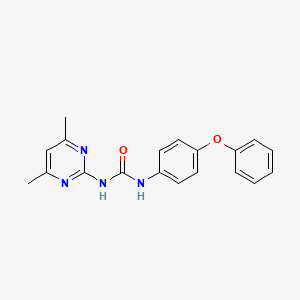
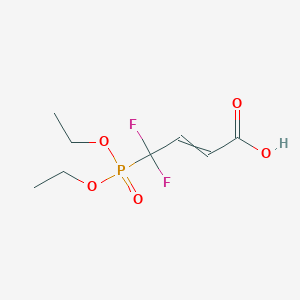
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)

